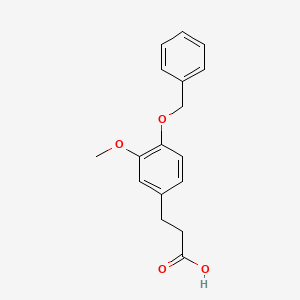
3-Methoxy-4-(benzyloxy)-benzenepropanoic acid
Cat. No. B1597655
Key on ui cas rn:
30034-49-2
M. Wt: 286.32 g/mol
InChI Key: SJEFIQLTGBLFBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07192950B2
Procedure details


To a solution of-3-(4-benzyloxy-3-methoxy-phenyl)-propionic acid benzyl ester (11.03 g, 29.30 mmol), in MeOH (110 ml) and dioxane (145 ml), was added dropwise aqueous NaOH 2N (139 ml, 278 mmol). The resulting yellow homogeneous mixture was then stirred at 50° C. for 17 h. The reaction mixture was then concentrated in vacuo and washed with Et2O (100 ml). The aqueous phase was acidified (pH=1) with HCl 2N and extracted three times with CH2Cl2. The combined organic phases were dried over anhydrous MgSO4, filtered and concentrated to give the title carboxylic acid (8.4 g, 29.30 mmol, 100%) as a colorless solid.
Name
3-(4-benzyloxy-3-methoxy-phenyl)-propionic acid benzyl ester
Quantity
11.03 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
C([O:8][C:9](=[O:28])[CH2:10][CH2:11][C:12]1[CH:17]=[CH:16][C:15]([O:18][CH2:19][C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)=[C:14]([O:26][CH3:27])[CH:13]=1)C1C=CC=CC=1.[OH-].[Na+]>CO.O1CCOCC1>[CH2:19]([O:18][C:15]1[CH:16]=[CH:17][C:12]([CH2:11][CH2:10][C:9]([OH:28])=[O:8])=[CH:13][C:14]=1[O:26][CH3:27])[C:20]1[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
3-(4-benzyloxy-3-methoxy-phenyl)-propionic acid benzyl ester
|
|
Quantity
|
11.03 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)OC(CCC1=CC(=C(C=C1)OCC1=CC=CC=C1)OC)=O
|
|
Name
|
|
|
Quantity
|
139 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
110 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
145 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting yellow homogeneous mixture was then stirred at 50° C. for 17 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was then concentrated in vacuo
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with Et2O (100 ml)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted three times with CH2Cl2
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic phases were dried over anhydrous MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
Details
Reaction Time |
17 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C=C(C=C1)CCC(=O)O)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 29.3 mmol | |
| AMOUNT: MASS | 8.4 g | |
| YIELD: PERCENTYIELD | 100% | |
| YIELD: CALCULATEDPERCENTYIELD | 100% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

